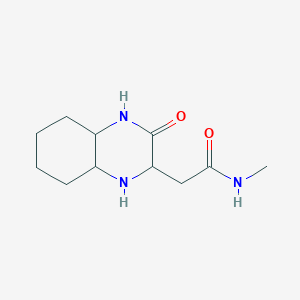

N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-12-10(15)6-9-11(16)14-8-5-3-2-4-7(8)13-9/h7-9,13H,2-6H2,1H3,(H,12,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEZKNHYBGPODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1C(=O)NC2CCCCC2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide typically involves the reaction of substituted amines with alkyl cyanoacetates under various conditions . One common method includes the treatment of substituted aryl or heteryl amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve bulk manufacturing and custom synthesis .

Chemical Reactions Analysis

N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to convert the compound into its reduced form.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include triethylamine as a basic catalyst and phenacyl bromide.

Scientific Research Applications

Chemical Properties and Structure

N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide belongs to the class of acetamides. The compound's structure features a decahydroquinoxaline moiety, which contributes to its pharmacological properties. Its molecular formula is with a molecular weight of approximately 301.4 g/mol .

Opioid Receptor Interaction

Research indicates that this compound interacts significantly with opioid receptors, particularly the κ-opioid receptor. This receptor is known for its role in pain modulation and has implications in the treatment of various pain-related conditions. The compound may exhibit analgesic effects by modulating these receptors, making it a candidate for pain management therapies.

Antidepressant Properties

In addition to its analgesic potential, studies have suggested that compounds with similar structural frameworks may possess antidepressant properties. The modulation of neurotransmitter systems through opioid receptor interaction could provide a dual therapeutic effect—addressing both pain and mood disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the reaction of appropriate acylating agents with decahydroquinoxaline derivatives. The following steps outline a general synthetic pathway:

- Starting Materials : Begin with decahydroquinoxaline and an acylating agent.

- Reaction Conditions : Conduct the reaction under controlled temperature and atmospheric conditions to facilitate the formation of the acetamide bond.

- Purification : Use recrystallization or chromatography techniques to purify the synthesized compound.

Case Studies and Research Findings

Recent studies have focused on the biological activities of quinoxaline derivatives, including this compound. A notable study highlighted its potential as an analgesic through κ-opioid receptor activation, demonstrating significant efficacy in preclinical models .

Another investigation explored the compound's structural characteristics through crystallography, revealing insights into its hydrogen bonding capabilities and molecular interactions within biological systems . These findings support further exploration into its therapeutic applications.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline ring system allows it to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Core Scaffold Modifications

- N-(5-chloro-2-methylphenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide (): This analog replaces the N-methyl group with a 5-chloro-2-methylphenyl substituent. This substitution pattern is common in antiviral agents, as seen in Pritelivir (discussed later) .

- 2-(3-oxodecahydroquinoxalin-2-yl)-N-[2-(phenylsulfanyl)phenyl]acetamide (): The phenylsulfanyl group introduces a sulfur atom, which can participate in hydrogen bonding or hydrophobic interactions. Sulfur-containing analogs often exhibit enhanced bioavailability and metabolic stability compared to oxygen or nitrogen analogs .

Quinoxaline-Based Analogs

- N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides (): These compounds feature an aromatic quinoxaline ring instead of the saturated decahydroquinoxaline core. The sulfanyl group (-S-) bridges the acetamide and quinoxaline moieties, enabling disulfide bond formation or redox activity. Studies indicate these derivatives selectively inhibit enzymes by stabilizing inactive conformations, suggesting a mechanism applicable to the target compound .

- 2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide (): The dihydroquinoxaline core here is partially unsaturated, balancing rigidity and flexibility. The 3-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance binding to electron-deficient enzymatic pockets but reduce solubility .

Physicochemical Properties

Biological Activity

Overview

N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a compound with the molecular formula and a molecular weight of 225.29 g/mol. This compound is notable for its diverse biological activities, particularly its potential applications in medicinal chemistry, where it is studied for antiviral, antibacterial, and antifungal properties.

The synthesis of this compound typically involves the reaction of substituted amines with alkyl cyanoacetates under specific conditions. The compound features a quinoxaline ring system, which is significant for its biological interactions.

The mechanism of action of this compound is primarily linked to its ability to interact with various molecular targets within biological systems. The quinoxaline structure allows for high-affinity binding to multiple receptors, leading to various biological effects. This interaction is crucial for its antiviral and antibacterial activities.

Antiviral Activity

Research indicates that quinoxaline derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against viral infections by inhibiting viral replication mechanisms. The exact pathways involved remain under investigation, but oxidative stress induction appears to play a role in their mechanism against certain viruses .

Antibacterial and Antifungal Properties

In studies evaluating the antibacterial activity of quinoxaline derivatives, this compound has demonstrated effectiveness against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. Similarly, antifungal assays indicate potential efficacy against common fungal pathogens.

Case Studies

- Antiviral Efficacy : A study on related quinoxaline derivatives indicated that these compounds could induce reactive oxygen species (ROS), which are known to disrupt viral replication processes. The specific effects on target viruses such as HIV and HCV are being explored in ongoing research .

- Antibacterial Studies : In a comparative analysis of several quinoxaline derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds. The following table summarizes key features:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiviral, Antibacterial | Receptor binding and ROS induction |

| Methyl 2-acetamide-3-methylquinoxaline | Antiparasitic | Oxidative stress induction |

| N,N-dimethylacetamide | Hepatotoxicity | Metabolic pathway disruption |

Q & A

Basic Research Questions

Q. What are the key structural features of N-methyl-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, and how do they influence its reactivity?

- Structural Insights : The compound contains a decahydroquinoxaline core (a bicyclic system with two nitrogen atoms) fully saturated with hydrogen atoms, a ketone group at position 3, and an N-methyl acetamide side chain. The saturated bicyclic structure imports rigidity, affecting conformational stability and hydrogen-bonding potential. The ketone enables redox reactions, while the acetamide group participates in nucleophilic substitutions or hydrogen bonding .

- Methodology : X-ray crystallography (using SHELXL ) and NMR spectroscopy (1H/13C, DEPT) are critical for confirming stereochemistry and electronic environments. For example, coupling constants in NMR can reveal ring puckering in the decahydroquinoxaline system .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?

- Techniques :

- NMR : 1H/13C NMR identifies proton environments (e.g., methyl groups, NH signals) and carbon hybridization. The acetamide’s NH peak may appear broad due to hydrogen bonding .

- IR : Confirms carbonyl stretches (ketone ~1700 cm⁻¹, amide ~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict conformational stability and electronic properties?

- Approach : Density Functional Theory (DFT) calculates optimized geometries, frontier molecular orbitals, and electrostatic potentials. For example, DFT can model the decahydroquinoxaline ring’s chair-boat conformers and predict tautomerization of the ketone group .

- Validation : Overlay computed NMR chemical shifts with experimental data to verify accuracy. Studies on similar quinoxaline derivatives (e.g., ) demonstrate this workflow .

Q. What strategies resolve contradictions in biological activity data across assay systems?

- Cross-Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity. For instance, if a derivative shows anti-microbial activity in vitro but not in vivo, evaluate membrane permeability via logP calculations or HPLC retention times .

- Purity Checks : Employ HPLC (as in ) to rule out impurities. Contradictions may arise from residual solvents or byproducts affecting assay results .

Q. How to design enantioselective synthesis routes for stereoisomers?

- Chiral Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis during bicyclic ring formation. For example, ’s morpholinone synthesis uses stereoselective acetylations, adaptable to quinoxaline systems .

- Characterization : Chiral HPLC or X-ray crystallography (via WinGX ) confirms enantiomeric excess and absolute configuration.

Methodological Guidance

Q. What crystallographic tools are recommended for resolving complex hydrogen-bonding networks in this compound?

- Tools : SHELX suite (SHELXL for refinement, SHELXD for phase solving) and WinGX for data processing. Hydrogen-bonding interactions (N–H···O, C–H···O) can be visualized using ORTEP .

- Case Study : Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate ( ) shows how packing diagrams reveal intermolecular interactions critical for stability .

Q. How to optimize synthetic yields while minimizing side reactions?

- Reaction Design :

- Step 1 : Construct the decahydroquinoxaline core via cyclocondensation of diamine derivatives with ketones under acidic conditions .

- Step 2 : Introduce the acetamide side chain via nucleophilic acyl substitution, using DCC/DMAP coupling to minimize racemization .

Data Analysis and Reporting

Q. How should researchers document crystallographic data to ensure reproducibility?

- Standards : Report CIF files with full refinement parameters (R-factors, residual density). Use PLATON or Mercury to validate geometry .

- Example : ’s structure report includes hydrogen-bond distances and angles, essential for replication .

Q. What statistical methods are suitable for analyzing dose-response relationships in bioactivity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.